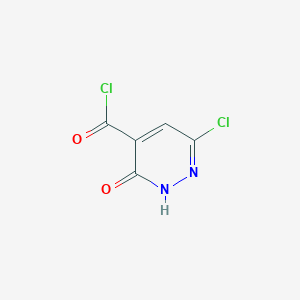

6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride

CAS No.: 66328-08-3

Cat. No.: VC18490615

Molecular Formula: C5H2Cl2N2O2

Molecular Weight: 192.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66328-08-3 |

|---|---|

| Molecular Formula | C5H2Cl2N2O2 |

| Molecular Weight | 192.98 g/mol |

| IUPAC Name | 3-chloro-6-oxo-1H-pyridazine-5-carbonyl chloride |

| Standard InChI | InChI=1S/C5H2Cl2N2O2/c6-3-1-2(4(7)10)5(11)9-8-3/h1H,(H,9,11) |

| Standard InChI Key | GLNSJGWKYCJNIR-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=O)NN=C1Cl)C(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 4-Pyridazinecarbonylchloride, 6-chloro-2,3-dihydro-3-oxo-, reflecting its bicyclic structure. Key synonyms include:

-

6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride

-

4-Pyridazinecarbonylchloride,6-chloro-2,3-dihydro-3-oxo-(9CI)

Its molecular structure features a pyridazine ring with:

-

A carbonyl chloride (-COCl) group at position 4, enhancing electrophilicity.

-

A chlorine atom at position 6, influencing electronic distribution.

-

A keto group at position 3, contributing to hydrogen-bonding potential .

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.98 g/mol |

| CAS Registry Number | 66328-08-3 |

| XLogP3 | 1.9 (Predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Spectroscopic and Computational Data

-

NMR: The -NMR spectrum exhibits a singlet for the carbonyl chloride proton (δ 10.2–10.8 ppm) and deshielded aromatic protons (δ 7.5–8.1 ppm).

-

IR: Strong absorption bands at 1750 cm (C=O stretch) and 730 cm (C-Cl stretch) .

-

Docking Studies: Molecular modeling predicts interactions with cannabinoid receptors via hydrophobic contacts and hydrogen bonds, as seen in analogues .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized through chlorination of pyridazine precursors. A representative route involves:

-

Starting Material: Methyl 3,6-dichloropyridazine-4-carboxylate.

-

Hydrolysis: Conversion to 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid using aqueous NaOH .

-

Chlorination: Treatment with thionyl chloride () or phosphorus pentachloride () to yield the carbonyl chloride.

Key Reaction:

Optimization Considerations

-

Temperature: Maintained at 0–5°C during chlorination to prevent decomposition.

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis.

-

Yield: Typically 65–75%, with purity >95% confirmed by HPLC .

Applications in Pharmaceutical Research

Role in Drug Discovery

As a reactive intermediate, this compound facilitates the synthesis of pyridazinone-4-carboxamides, which exhibit affinity for cannabinoid receptors (CB1R/CB2R). Notable examples include:

-

Compound 9: A CB2R inverse agonist () with >2000-fold selectivity over CB1R .

-

ADME Profile: Derivatives show favorable pharmacokinetics, including moderate plasma protein binding and blood-brain barrier permeability .

Table 2: Biological Activity of Selected Analogues

| Compound | CB2R (nM) | CB1R (nM) | Selectivity (CB1R/CB2R) |

|---|---|---|---|

| 9 | 2.0 ± 0.81 | >4000 | >2000 |

| 5 | 4.7 ± 2.1 | 320 ± 110 | 68 |

| 17 | 7.6 ± 4.0 | 25 ± 8.6 | 3.3 |

Mechanism of Action

The carbonyl chloride group undergoes nucleophilic substitution with amino or hydroxyl groups in biological targets, forming covalent adducts. This reactivity underpins its utility in:

-

Enzyme Inhibition: Modulating kinases and proteases.

-

Receptor Modulation: Stabilizing inactive conformations of CB2R via hydrophobic interactions with residues F200 and F289 .

Future Directions and Research Opportunities

-

Derivative Exploration: Investigating substituents at positions 2 and 6 for enhanced CB2R selectivity.

-

Process Optimization: Developing catalytic chlorination methods to improve yield and sustainability.

-

Therapeutic Potential: Evaluating anti-inflammatory and neuroprotective effects in preclinical models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume